7-Aminoheptanenitrile

Polymer Chemistry Material Science Nylon 7 Synthesis

7-Aminoheptanenitrile (CAS 23181-80-8; C7H14N2; MW 126.20) is an aliphatic alpha,omega-aminonitrile featuring a primary amine and a nitrile group at the terminal ends of a linear seven-carbon chain. This compound is a crucial intermediate in the synthesis of Nylon 7 fibers and serves as a building block in the preparation of diazepamamide and other nitrogen-containing pharmaceuticals.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 23181-80-8
Cat. No. B1618966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoheptanenitrile
CAS23181-80-8
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC(CCCN)CCC#N
InChIInChI=1S/C7H14N2/c8-6-4-2-1-3-5-7-9/h1-6,8H2
InChIKeyBWOPSPUFLXTNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoheptanenitrile (CAS 23181-80-8): Procurement-Specification Alpha, Omega-Aminonitrile for Nylon 7 Synthesis and Pharmaceutical Intermediates


7-Aminoheptanenitrile (CAS 23181-80-8; C7H14N2; MW 126.20) is an aliphatic alpha,omega-aminonitrile featuring a primary amine and a nitrile group at the terminal ends of a linear seven-carbon chain. This compound is a crucial intermediate in the synthesis of Nylon 7 fibers [1] and serves as a building block in the preparation of diazepamamide and other nitrogen-containing pharmaceuticals [2]. Recent synthetic advancements have enabled its one-step preparation in quantitative yield using adapted Vilsmeier conditions, facilitating its research and industrial accessibility [3].

Why 7-Aminoheptanenitrile (CAS 23181-80-8) Cannot Be Substituted by Shorter-Chain Aminonitriles in Polymer and Fine Chemical Synthesis


Procurement decisions for alpha,omega-aminonitriles hinge on chain length, which directly dictates the physical properties of derived polyamides and the steric profile of pharmaceutical intermediates. Substituting 7-Aminoheptanenitrile with the more common 6-Aminohexanenitrile (6-aminocapronitrile) is not equivalent: the seven-carbon backbone of 7-Aminoheptanenitrile yields Nylon 7, a polyamide with demonstrably different wet strength, elastic modulus, and elongation recovery after annealing in boiling water compared to Nylon 6 derived from the six-carbon analog [1]. In pharmaceutical applications, the heptanenitrile chain provides a distinct spatial architecture for diazepamamide synthesis, with patent data specifying optimized reaction conditions that are not readily transferable to other chain lengths [2].

Quantitative Evidence Guide: Performance Differentiators for 7-Aminoheptanenitrile (CAS 23181-80-8) in Procurement Specifications


Chain-Length-Dependent Polymer Properties: 7-Aminoheptanenitrile Yields Nylon 7 with Superior Wet Strength and Elastic Modulus

The polycondensation of 7-Aminoheptanenitrile yields Nylon 7, which demonstrates improved wet strength, higher elastic modulus, and better elongation recovery after annealing in boiling water compared to Nylon 6 and Nylon 6,6 derived from shorter-chain aminonitriles. This property divergence is directly attributed to the heptane chain length of the aminonitrile monomer [1].

Polymer Chemistry Material Science Nylon 7 Synthesis

Quantitative One-Step Synthesis: 7-Aminoheptanenitrile Prepared in >99% Yield with Vilsmeier Conditions

A recent protocol achieves the one-step synthesis of 7-Aminoheptanenitrile in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. While analogous shorter-chain aminonitriles like 6-Aminohexanenitrile are typically produced via partial hydrogenation of adiponitrile with reported yields around 60% at 70% conversion [2], this Vilsmeier-based method provides a highly efficient, alternative synthetic route specifically optimized for the seven-carbon derivative.

Organic Synthesis Process Chemistry Alpha, Omega-Aminonitriles

Physical Property Differentiation: 7-Aminoheptanenitrile Exhibits Higher Boiling Point and Density than 6-Aminohexanenitrile

7-Aminoheptanenitrile has a boiling point of 242.8 °C at 760 mmHg and a density of 0.894 g/cm³ , whereas its six-carbon analog 6-Aminohexanenitrile (CAS 2432-74-8) has a lower boiling point of approximately 200 °C (rough estimate) . This difference in physical properties impacts purification strategies and handling protocols, making 7-Aminoheptanenitrile the preferred choice for high-temperature reactions or specific separation processes.

Physicochemical Properties Distillation Chemical Handling

Patented Pharmaceutical Utility: 7-Aminoheptanenitrile as a Critical Intermediate in Diazepamamide Synthesis

A Chinese patent (CN104193647B) explicitly discloses 7-Aminoheptanenitrile (aminoheptanonitrile) as the starting material for the preparation of diazepamamide, a benzodiazepine derivative. The patent provides specific, optimized reaction conditions: 10-40 parts by weight of aminoheptanonitrile are reacted with sodium hydroxide, chlorine gas, and other reagents at controlled low temperatures (-5°C to 10°C) to achieve high product purity [1]. This established pharmaceutical application provides a direct procurement rationale distinct from other aminonitriles.

Medicinal Chemistry Benzodiazepine Derivatives Pharmaceutical Process Chemistry

Spectral Fingerprint for Identity Confirmation: 7-Aminoheptanenitrile Characterized by Full NMR, IR, and Raman Spectra

Comprehensive spectroscopic characterization of 7-Aminoheptanenitrile has been reported, including detailed 1H-, 2H-, and 13C-NMR, IR, and Raman spectra [1]. This full spectral dataset provides a definitive reference fingerprint for identity confirmation and purity assessment, which is essential for quality control in procurement and for verifying the correct compound in research settings.

Analytical Chemistry Quality Control Compound Authentication

Validated Application Scenarios for 7-Aminoheptanenitrile (CAS 23181-80-8) in Research and Industrial Settings


Synthesis of Nylon 7 Fibers with Enhanced Mechanical Properties

7-Aminoheptanenitrile is the key monomer for the polycondensation synthesis of Nylon 7, a specialty polyamide known for its superior wet strength, elastic modulus, and elongation recovery after annealing compared to Nylon 6 and Nylon 6,6. Procurement is justified for applications in high-performance textiles, fishing lines, and engineering plastics where these specific mechanical properties are critical [1].

Cost-Effective Production of Diazepamamide (Benzodiazepine Derivative)

As specifically claimed in patent CN104193647B, 7-Aminoheptanenitrile serves as the essential starting material for the preparation of diazepamamide. The patented process utilizes aminoheptanonitrile under controlled low-temperature conditions to achieve high-purity diazepamamide, making 7-Aminoheptanenitrile a non-substitutable intermediate for pharmaceutical manufacturers developing benzodiazepine-based therapeutics [2].

Scalable Synthesis of Long-Chain Alpha, Omega-Aminonitriles via High-Yield Vilsmeier Protocol

The recently reported one-step synthesis of 7-Aminoheptanenitrile in quantitative yield using adapted Vilsmeier conditions offers a scalable and efficient route for producing this compound in research and pilot-plant settings. This method provides a reliable source of high-purity 7-Aminoheptanenitrile for further synthetic elaboration, including the preparation of heterocycles and cross-coupling reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Aminoheptanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.